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molecular formula C7H9BO3 B135780 2-Methoxyphenylboronic acid CAS No. 5720-06-9

2-Methoxyphenylboronic acid

Cat. No. B135780
M. Wt: 151.96 g/mol
InChI Key: ROEQGIFOWRQYHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05728695

Procedure details

n-Butyl lithium (13.0 ml of a 1.6M solution in hexanes, 19.8 mmol) was added dropwise to a solution of 2-bromoanisole (3.74 g, 19.0 mmol) in anhydrous tetrahydrofuran (15 ml) cooled to below -70° C., maintaining the temperature during the addition below -60° C. The solution was stirred for 20 minutes before the addition of trimethyl borate (5.9 ml, 57.0 mmol), and then stirred at below -70° C. for a further hour before warming to room temperature overnight. The reaction mixture was cooled to 0° C. acidified to pH 5.0 with 5% aqueous hydrochloric acid solution (25 ml), the resulting layers separated and the aqueous phase extracted with ethyl acetate (2×25 ml). The combined orgnic layers were washed with brine (25 ml), dried (MgSO4) and concentrated in vacuo to yield the title compound as a white solid (2.9 g, 97%) which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O:13][CH3:14].[B:15](OC)([O:18]C)[O:16]C.Cl>O1CCCC1>[CH3:14][O:13][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[B:15]([OH:18])[OH:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.74 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)OC
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.9 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at below -70° C. for a further hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to below -70° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature
ADDITION
Type
ADDITION
Details
during the addition below -60° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
the resulting layers separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with ethyl acetate (2×25 ml)
WASH
Type
WASH
Details
The combined orgnic layers were washed with brine (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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